D-Ile-Phe-Lys-pNA
Description
Contextualization as a Chromogenic Peptide Substrate
Chromogenic substrates are synthetic molecules designed to mimic the natural substrates of enzymes. quadratech.co.uk They consist of a peptide sequence recognized by a specific enzyme, linked to a chromophore, a molecule that changes color upon being cleaved. quadratech.co.uk In the case of H-D-Ile-Phe-Lys-pNA, the peptide sequence is H-D-Ile-Phe-Lys, and the chromophore is p-nitroaniline (pNA). quadratech.co.ukchemimpex.com
When a protease or peptidase with specificity for the Ile-Phe-Lys sequence cleaves the peptide bond, pNA is released. quadratech.co.uk This free pNA has a distinct yellow color that can be measured spectrophotometrically, typically at a wavelength of 405 nm. tandfonline.com The rate of color change is directly proportional to the enzymatic activity, providing a quantitative measure of the enzyme's function. quadratech.co.uktandfonline.com This method offers a significant advantage over older techniques, such as clot-based assays, by providing a more direct and sensitive measurement of enzyme kinetics. quadratech.co.uk The trifluoroacetate (B77799) salt form of H-D-Ile-Phe-Lys-pNA is often used to improve its solubility and stability in laboratory settings. chemimpex.com
Historical Development and Patented Applications
Patented applications highlight the commercial and research value of these compounds. For example, Chromogenix AB in Sweden holds a patent (CH 622 285) for H-D-Ile-Phe-Lys-pNA as a highly specific substrate for human plasmin. avantorsciences.com Other patents describe the use of similar peptide-pNA substrates in assays for various enzymes involved in the blood coagulation cascade, such as thrombin and factor Xa. google.comgoogleapis.com These patents underscore the importance of these molecules in both research and clinical diagnostics.
Significance in Protease and Peptidase Research
The primary significance of H-D-Ile-Phe-Lys-pNA lies in its ability to facilitate the study of specific proteases. chemimpex.com Its amino acid sequence makes it a particularly useful substrate for plasmin, a key enzyme in the fibrinolytic system responsible for breaking down blood clots. avantorsciences.comtandfonline.com Research has shown that plasmin has a preference for substrates with lysine (B10760008) at the P1 position (the amino acid residue on the N-terminal side of the cleaved bond). tandfonline.comtandfonline.com
The compound is also cleaved by other proteases, such as transmembrane tryptase (TMT). avantorsciences.com The specificity of a protease for a particular substrate is a critical area of research, as it helps in understanding the enzyme's biological role and in the development of specific inhibitors. diapharma.com The use of a D-amino acid (D-Isoleucine) at the N-terminus of H-D-Ile-Phe-Lys-pNA can increase the substrate's stability against degradation by other, less specific peptidases, thereby improving the specificity of the assay. tandfonline.com
Overview of Research Trajectories Utilizing H-D-Ile-Phe-Lys-pNA
Research utilizing H-D-Ile-Phe-Lys-pNA and similar chromogenic substrates generally follows several key trajectories:
Enzyme Kinetics and Specificity: A major area of research involves determining the kinetic parameters (Km and kcat) of proteases with various substrates. tandfonline.com For example, a Km of 18.3 μM was determined for the hydrolysis of H-D-Ile-Phe-Lys-pNA by rat plasmin. avantorsciences.com Such studies help to elucidate the substrate specificity of different enzymes and how structural variations in the substrate affect enzyme activity. thieme-connect.com
Drug Discovery and Inhibitor Screening: Chromogenic substrates are invaluable tools for screening potential enzyme inhibitors. A decrease in the rate of pNA release in the presence of a test compound indicates that the compound is inhibiting the enzyme's activity. This high-throughput screening method is widely used in the pharmaceutical industry to identify new drug candidates. tandfonline.com
Diagnostic Assays: The measurement of protease activity in clinical samples can be indicative of various disease states. Chromogenic substrates are employed in diagnostic assays to measure the levels of specific proteases or their inhibitors in blood plasma, aiding in the diagnosis and monitoring of conditions related to coagulation and fibrinolysis. nih.govthieme-connect.com
Basic Research: H-D-Ile-Phe-Lys-pNA is used in fundamental research to understand the mechanisms of protease action, including the roles of different amino acid residues in substrate recognition and catalysis. chemimpex.comnih.gov For instance, it has been used to study the proteolytic activity in bacterial strains like E. coli O157:H7. dovepress.com
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O5/c1-3-18(2)24(29)27(36)32-23(17-19-9-5-4-6-10-19)26(35)31-22(11-7-8-16-28)25(34)30-20-12-14-21(15-13-20)33(37)38/h4-6,9-10,12-15,18,22-24H,3,7-8,11,16-17,28-29H2,1-2H3,(H,30,34)(H,31,35)(H,32,36)/t18-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVLFJQPHXESFM-IBURTVSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Considerations of H D Ile Phe Lys Pna
Principles of Peptide Synthesis for Chromogenic Substrates
The synthesis of chromogenic peptide substrates like H-D-Ile-Phe-Lys-pNA relies on established principles of peptide chemistry, adapted for the incorporation of a chromogenic leaving group. These substrates are designed to be cleaved by specific proteases, releasing a colored compound that can be quantified spectrophotometrically. beilstein-journals.org
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling the peptide backbone of H-D-Ile-Phe-Lys-pNA. This method offers significant advantages over traditional solution-phase synthesis, including simplified purification and the ability to drive reactions to completion using excess reagents. acs.org The general strategy involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, often a resin. acs.orgnih.gov
The most common SPPS chemistry used is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. researchgate.net In this approach, the N-terminus of each incoming amino acid is protected by an Fmoc group, which is base-labile. The synthesis proceeds through a series of cycles, each consisting of:
Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide using a base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). wiley-vch.de
Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, TBTU) and coupled to the newly deprotected N-terminus of the peptide chain. wiley-vch.denih.gov
Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide ready for the next cycle.
This cyclical process is repeated until the desired peptide sequence (D-Ile-Phe-Lys) is assembled. acs.org The use of a D-amino acid (D-Isoleucine) at the N-terminus is a specific design choice, often to enhance stability against non-specific peptidases or to fit the active site of the target enzyme. tandfonline.com
Incorporation of p-Nitroanilide (pNA) as a Chromogenic Leaving Group
The final and crucial step in the synthesis of H-D-Ile-Phe-Lys-pNA is the attachment of the p-nitroanilide (pNA) moiety to the C-terminus of the lysine (B10760008) residue. pNA serves as the chromogenic leaving group; upon enzymatic cleavage of the amide bond between lysine and pNA, the free p-nitroaniline is released, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 408 nm. nih.gov
However, the direct coupling of p-nitroaniline to the peptide chain presents significant challenges. The amino group of pNA is poorly nucleophilic due to the strong electron-withdrawing effect of the nitro group, making standard coupling reactions inefficient. nih.govacs.org To overcome this, several strategies have been developed:
Solution-Phase Coupling: In some cases, the protected peptide is cleaved from the resin and then coupled to pNA in solution. wiley-vch.de This often requires highly reactive coupling agents and carefully controlled conditions.
Modified Resins: A more elegant approach involves using a resin that is pre-loaded with a pNA analog or a linker that facilitates the final attachment. For instance, resins conjugated with a pNA analog like 5-amino-2-nitrobenzoic acid (Anb5,2) can be used, simplifying the synthesis. nih.gov
Aryl Hydrazine (B178648) Resins: An alternative method utilizes an aryl hydrazine resin. The peptide is assembled on this resin, and subsequent mild oxidation generates a highly reactive acyl diazene (B1210634) intermediate that can efficiently react with the weakly nucleophilic pNA. researchgate.netacs.orgosti.govacs.org
Advantages of the Trifluoroacetate (B77799) Salt Form in Biochemical Applications
Synthetic peptides are often isolated and stored as trifluoroacetate (TFA) salts. This is a direct consequence of the final step in SPPS, where the peptide is cleaved from the solid support and all protecting groups are removed using a strong acid, most commonly trifluoroacetic acid. ambiopharm.comnih.gov The resulting peptide is protonated at its basic sites (the N-terminus and the side chain of lysine) and forms an ion pair with the trifluoroacetate anion.
The trifluoroacetate salt form of H-D-Ile-Phe-Lys-pNA offers several advantages for biochemical applications:
Enhanced Solubility: The salt form generally improves the solubility of the peptide in aqueous buffers, which is essential for its use in enzyme assays. chemimpex.comchemimpex.comchemimpex.com
Increased Stability: The TFA salt can enhance the stability of the peptide, making it easier to handle and store for extended periods, which is a significant benefit in a laboratory setting. chemimpex.comchemimpex.com
Purity: The use of TFA in the final cleavage and purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for obtaining a pure peptide product. ambiopharm.comnih.gov
Rational Design and Chemical Elaboration of H-D-Ile-Phe-Lys-pNA Analogs
H-D-Ile-Phe-Lys-pNA itself was developed through a process of rational design to be a specific substrate for certain proteases, such as plasmin. tandfonline.comnih.gov The sequence D-Ile-Phe-Lys was found to be recognized and cleaved efficiently by these enzymes. nih.gov This substrate has, in turn, served as a template for the design of more potent and selective protease inhibitors. nih.govsemanticscholar.org
The rational design of analogs involves systematically modifying the structure of the parent compound to improve its properties. For H-D-Ile-Phe-Lys-pNA, this can involve:
Amino Acid Substitution: Replacing one or more amino acids in the peptide sequence to probe the specificity of the target enzyme and to develop more selective substrates or inhibitors. qut.edu.au For example, substituting the P1 lysine with other basic residues or the P2 phenylalanine with other hydrophobic moieties can alter the binding affinity and selectivity. nih.gov
Modification of the Leaving Group: Replacing the p-nitroanilide group with other chemical entities. For instance, substituting pNA with more hydrophobic groups like p-benzoylanilide has been shown to create analogs that are better inhibitors because they are minimally hydrolyzed by the enzyme. nih.gov
Incorporation of "Warheads": Replacing the scissile amide bond with a reactive group (a "warhead") that can form a covalent bond with the active site of the enzyme. This strategy has been used to convert the substrate into a potent, irreversible inhibitor. nih.gov
These design principles are guided by an understanding of the enzyme's active site structure and substrate preferences, often aided by computational modeling. qut.edu.au
Chemical Characterization Methodologies for H-D-Ile-Phe-Lys-pNA
To ensure the identity, purity, and quality of synthetic H-D-Ile-Phe-Lys-pNA, a suite of analytical techniques is employed. These methodologies are crucial for verifying that the correct molecule has been synthesized and is suitable for its intended application.
| Property | Methodology | Description |
| Identity and Molecular Weight | Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS) | Confirms the molecular weight of the synthesized peptide, ensuring the correct sequence and modifications are present. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Separates the target peptide from impurities, allowing for quantification of its purity. A common method is reverse-phase HPLC. osti.gov |
| Amino Acid Composition | Amino Acid Analysis | Hydrolyzes the peptide into its constituent amino acids, which are then quantified to confirm the correct stoichiometry. |
| Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the connectivity of atoms and the stereochemistry of the amino acids. 1H NMR can be used to confirm the presence of specific residues. researchgate.net |
| Concentration | UV-Vis Spectroscopy | Can be used to determine the concentration of the peptide solution, particularly by measuring the absorbance of the pNA group or aromatic residues. |
| Functional Activity | Enzyme Assays | The ultimate test of the substrate's quality is its performance in an enzyme assay, where its cleavage by the target protease is monitored over time. chemimpex.com |
The table below summarizes some of the key chemical properties of H-D-Ile-Phe-Lys-pNA.
| Identifier | Value |
| Synonym | D-Ile-Phe-Lys p-nitroanilide sigmaaldrich.com |
| CAS Number | 76626-41-0 sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C27H38N6O5 sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 526.63 g/mol sigmaaldrich.comsigmaaldrich.com |
| Form | Powder sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in methanol (B129727) (50 mg/mL) sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | -20°C sigmaaldrich.comsigmaaldrich.com |
Enzymatic Hydrolysis and Substrate Specificity of H D Ile Phe Lys Pna
Specificity Profile Towards Key Serine Proteases
The interaction of H-D-Ile-Phe-Lys-pNA with various serine proteases reveals a distinct specificity profile, highlighting its utility as a selective substrate.
H-D-Ile-Phe-Lys-pNA is recognized as a highly specific substrate for human plasmin, a key enzyme in the fibrinolytic system responsible for the degradation of fibrin (B1330869) clots.
The affinity and catalytic efficiency of human plasmin towards H-D-Ile-Phe-Lys-pNA have been quantitatively assessed through kinetic studies. Research investigating the substrate specificity of human plasmin using a range of tripeptidyl-p-nitroanilide substrates identified sequences such as H-D-Ile-Phe-Lys as being among the best in terms of the Michaelis-Menten constant (Km), indicating a high affinity of the enzyme for this substrate. nih.gov
Detailed kinetic parameters for a closely related substrate, pyroglutamyl-L-phenylalanyl-L-lysine-p-nitroaniline (
Table 1: Kinetic Parameters for the Hydrolysis of a Plasmin Substrate by Human Plasmin This table is interactive. Click on the headers to sort the data.
| Substrate | Enzyme | Km (mol/L) | kcat (s⁻¹) |
|---|---|---|---|
| <Glu-Phe-Lys-pNA | Human Plasmin | 2.9 x 10⁻⁴ | 92 |
Data determined at 37°C in Tris buffer pH 7.4, I 0.15. endotell.ch
The specificity of H-D-Ile-Phe-Lys-pNA extends to plasmin from other species, albeit with different kinetic profiles. For rat plasmin, the Michaelis-Menten constant (Km) for the hydrolysis of H-D-Ile-Phe-Lys-pNA has been determined to be 18.3 μM. This low Km value signifies a strong binding affinity between rat plasmin and the substrate.
Table 2: Michaelis-Menten Constant (Km) for the Hydrolysis of H-D-Ile-Phe-Lys-pNA by Rat Plasmin This table is interactive. Click on the headers to sort the data.
| Substrate | Enzyme | Km (μM) |
|---|---|---|
| H-D-Ile-Phe-Lys-pNA | Rat Plasmin | 18.3 |
H-D-Ile-Phe-Lys-pNA has also been identified as a substrate for transmembrane tryptase (TMT), a member of the type II transmembrane serine protease family. This indicates that the substrate can be effectively cleaved by this cell-surface associated enzyme. The structural features of H-D-Ile-Phe-Lys-pNA are compatible with the active site of TMT, allowing for enzymatic hydrolysis.
An important characteristic of a good chromogenic substrate is its high selectivity for the target enzyme. H-D-Ile-Phe-Lys-pNA and similar substrates exhibit differential reactivity with other key enzymes of the coagulation and fibrinolytic cascades.
In contrast to its high susceptibility to plasmin, H-D-Ile-Phe-Lys-pNA is not a significant substrate for thrombin. Studies on the specificity of chromogenic substrates have shown that substrates designed for plasmin, such as those with a Lysine (B10760008) residue at the P1 position, are resistant to cleavage by thrombin. nih.gov For instance, the chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA), which is structurally similar to H-D-Ile-Phe-Lys-pNA, is relatively plasmin-specific and resistant to the action of thrombin. nih.gov Similarly, the substrate S-2403 (
Table 3: Summary of Compound Names
| Abbreviation/Code | Full Chemical Name |
|---|---|
| H-D-Ile-Phe-Lys-pNA | H-D-Isoleucyl-L-phenylalanyl-L-lysine-p-nitroanilide |
|
Differential Reactivity with Other Coagulation and Fibrinolytic Enzymes
Factor Xa
Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin. The substrate specificity of FXa has been well-characterized, with a strong preference for arginine (Arg) at the P1 position and glycine (B1666218) (Gly) at the P2 position. Current time information in Minneapolis, MN, US. The natural cleavage sites for FXa in prothrombin are after the sequences Ile-Glu-Gly-Arg and Ile-Asp-Gly-Arg. diapharma.com
The P3 position of substrates for Factor Xa is generally more accommodating and its side chain is often exposed to the solvent, suggesting that the presence of isoleucine (Ile) at this position would likely be tolerated. wur.nl However, the D-configuration of the isoleucine in H-D-Ile-Phe-Lys-pNA introduces a stereochemical variation whose effect on Factor Xa activity has not been extensively studied.
Table 1: Kinetic Parameters of Factor Xa with Various Chromogenic Substrates
| Substrate | Sequence | Km (mM) | kcat (s-1) |
|---|---|---|---|
| S-2222™ | Bz-Ile-Glu-Gly-Arg-pNA | 0.40 | 100 |
| S-2765™ | Z-D-Arg-Gly-Arg-pNA | 0.11 | 195 |
Data sourced from DiaPharma product information. mdpi.com
Plasma Kallikrein
Plasma kallikrein is a serine protease involved in the contact activation system of blood coagulation and the generation of bradykinin. Its substrate specificity is well-defined, with a notable preference for substrates containing phenylalanine (Phe) at the P2 position and arginine (Arg) at the P1 position. nih.gov A widely used chromogenic substrate for plasma kallikrein is S-2302, which has the sequence H-D-Pro-Phe-Arg-pNA. nih.govnih.govtandfonline.com
The structure of H-D-Ile-Phe-Lys-pNA shares some key features with preferred plasma kallikrein substrates. The presence of phenylalanine at the P2 position aligns with the enzyme's specificity. However, the lysine at the P1 position is a less favorable substitute for the preferred arginine.
A significant aspect of the interaction between plasma kallikrein and H-D-Ile-Phe-Lys-pNA is the D-amino acid at the N-terminus. The fact that the optimal substrate S-2302 also contains a D-amino acid (D-Proline) at the P3 position strongly suggests that plasma kallikrein can accommodate D-amino acids in this region of the substrate-binding cleft. nih.govnih.govtandfonline.com This suggests that the D-Isoleucine in H-D-Ile-Phe-Lys-pNA is unlikely to be a major steric hindrance for binding and hydrolysis.
Table 2: Kinetic Parameters of Plasma Kallikrein with a Chromogenic Substrate
| Substrate | Sequence | Km (mM) | kcat (s-1) |
|---|---|---|---|
| S-2302™ | H-D-Pro-Phe-Arg-pNA | 0.22 | 150 |
Data sourced from DiaPharma product information. mdpi.com
Urokinase
Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a crucial role in fibrinolysis by converting plasminogen to plasmin. The S1 specificity pocket of urokinase is similar to that of trypsin, showing a preference for basic amino acids like arginine and lysine at the P1 position. researchgate.net The S3 subsite is solvent-accessible and can accommodate a variety of amino acid residues. researchgate.net
Table 3: Kinetic Parameters of Urokinase with a Chromogenic Substrate
| Substrate | S-2444 |
|---|---|
| Sequence | pyro-Glu-Gly-Arg-pNA |
| Km | Not specified |
| kcat | Not specified |
While specific kinetic parameters for urokinase with various pNA substrates are mentioned in the literature, comprehensive Km and kcat values are not consistently provided. nih.govnih.gov
Interaction with Bovine Trypsin
Bovine trypsin is a well-studied serine protease that exhibits a strong and primary specificity for cleaving peptide bonds on the C-terminal side of lysine and arginine residues. nih.govbiomedicadiagnostics.comwikipedia.org This specificity is a defining characteristic of trypsin and is the basis for its widespread use in protein sequencing and other biochemical applications.
The presence of lysine at the P1 position of H-D-Ile-Phe-Lys-pNA makes it a clear target for hydrolysis by bovine trypsin. The interactions at the P2 and P3 positions are considered part of the enzyme's secondary specificity and can influence the rate of cleavage. While trypsin is generally accommodating of various amino acids at these positions, the presence of a D-amino acid at the P3 position is a non-standard feature. The impact of this stereochemical variation on the binding and catalytic efficiency of bovine trypsin has not been extensively documented. It is possible that the D-configuration of the isoleucine could introduce some steric hindrance, potentially affecting the kinetics of hydrolysis compared to a substrate with the L-isomer.
Table 4: Kinetic Parameters of Bovine Trypsin with a Chromogenic Substrate
| Substrate | BAPNA |
|---|---|
| Sequence | Nα-Benzoyl-L-arginine p-nitroanilide |
| Km (mM) | 0.94 |
| kcat | Not specified |
Reported KM value for BAPNA. wikipedia.org
Substrate Structural Determinants of Protease Specificity
The specificity of a protease for its substrate is a complex interplay of various structural features of both the enzyme and the substrate. The amino acid sequence of the substrate, particularly in the positions immediately surrounding the scissile bond (P sites), and the stereochemistry of the amino acid residues are critical determinants of enzyme recognition and catalytic efficiency.
Role of D-Amino Acids in the N-Terminal Position
The incorporation of D-amino acids into peptide substrates can have a profound impact on their interaction with proteases. In the context of H-D-Ile-Phe-Lys-pNA, the D-Isoleucine is at the N-terminal position, which corresponds to the P3 position relative to the cleaved bond. The presence of D-amino acids can confer resistance to degradation by certain proteases, a property that is exploited in the design of more stable peptide-based drugs.
For plasma kallikrein, the use of a chromogenic substrate with a D-amino acid at the P3 position (S-2302, H-D-Pro-Phe-Arg-pNA) is well-established, indicating that this enzyme can readily accommodate this non-standard configuration. nih.govnih.govtandfonline.com This suggests that for plasma kallikrein, the stereochemistry at the P3 position may not be a primary determinant of substrate binding, or that the active site is sufficiently flexible to accommodate both L- and D-isomers at this position.
For other proteases like Factor Xa, Urokinase, and Bovine Trypsin, the tolerance for D-amino acids at the P3 position is less clear from the available literature. While the S3 pockets of these enzymes are generally considered to be relatively open and less restrictive, the specific impact of the stereochemistry of the P3 residue on the kinetics of hydrolysis would require empirical investigation.
Influence of Amino Acid Sequence (P3-P2-P1 Sites) on Enzyme Recognition
The amino acid sequence of a substrate, particularly the residues at the P3, P2, and P1 positions, is a major determinant of protease specificity. Each protease has a unique set of preferences for the amino acids at these positions, which is a reflection of the architecture of its substrate-binding cleft.
For H-D-Ile-Phe-Lys-pNA, the P3-P2-P1 sequence is D-Ile-Phe-Lys.
P1 Position (Lysine): The lysine at the P1 position makes the substrate a target for trypsin-like proteases, including Bovine Trypsin and Urokinase. For Factor Xa and Plasma Kallikrein, which strongly prefer arginine at this position, lysine is a less optimal but still potentially cleavable residue.
P3 Position (D-Isoleucine): The isoleucine at the P3 position is a hydrophobic residue. The S3 pockets of many serine proteases are relatively shallow and exposed to the solvent, often showing a preference for or tolerance of hydrophobic residues. However, the D-configuration of this residue adds a layer of complexity, as discussed in the previous section.
Impact of C-Terminal Lysine on Selectivity
The C-terminal lysine residue of H-D-Ile-Phe-Lys-pNA plays a crucial role in its selectivity as a substrate, particularly for trypsin-like serine proteases. These enzymes have a well-defined specificity pocket (S1 pocket) that preferentially binds and cleaves peptide bonds C-terminal to basic amino acid residues, namely lysine and arginine. wikipedia.orgnih.gov The positively charged side chain of lysine fits into the negatively charged S1 pocket of these proteases, facilitating substrate binding and subsequent hydrolysis. wikipedia.org
In a comparative study of 35 tripeptidyl-p-nitroanilides as substrates for human plasmin, a trypsin-like serine protease, substrates with the H-D-Ile-Phe-Lys sequence were found to be among the best in terms of their Michaelis-Menten constant (K_m). nih.gov A low K_m value indicates a high affinity of the enzyme for the substrate. This suggests that the C-terminal lysine in H-D-Ile-Phe-Lys-pNA is a key determinant for its efficient binding to the active site of plasmin.
The preference for lysine versus arginine at the P1 position (the amino acid residue preceding the cleavage site) can vary among different proteases and can significantly impact the catalytic efficiency (k_cat/K_m). For some enzymes, such as the proprotein convertase Kex2, a conservative substitution of lysine for arginine at the P1 position can lead to a dramatic decrease in catalytic efficiency. nih.gov This highlights the subtle yet critical nature of the interaction between the P1 residue and the enzyme's S1 pocket in determining substrate selectivity. While specific comparative kinetic data for H-D-Ile-Phe-Lys-pNA versus an arginine-terminated analogue with plasmin were not found, the principle of P1 residue- S1 pocket interaction is fundamental to protease specificity. purdue.edu
The importance of C-terminal lysine residues in protein-protein interactions involving the fibrinolytic system is also well-documented. For instance, the binding of plasminogen to cell surface receptors and fibrin is often mediated by the interaction of its kringle domains with exposed C-terminal lysine residues on these proteins. nih.gov This interaction is crucial for the localization and activation of plasmin, underscoring the biological significance of C-terminal lysines in protease-mediated processes.
Hydrolysis by Bacterial Proteases
The ability of pathogenic bacteria to secrete proteases that can degrade host tissues is a critical aspect of their virulence. The hydrolysis of a synthetic substrate like H-D-Ile-Phe-Lys-pNA by bacterial proteases can provide insights into their potential role in disease.
Activity with Escherichia coli O157:H7 Proteases
Enterohemorrhagic Escherichia coli (EHEC) O157:H7 is a foodborne pathogen that produces a number of virulence factors, including secreted proteases. However, direct evidence for the hydrolysis of the small peptide substrate H-D-Ile-Phe-Lys-pNA by proteases from E. coli O157:H7 is not available in the current scientific literature. The known proteases from this strain have substrate specificities that suggest they are unlikely to efficiently cleave this particular peptide.
One of the major secreted proteases of E. coli O157:H7 is the zinc metalloprotease StcE. nih.govnih.gov Extensive research has shown that StcE exhibits a very narrow substrate specificity, primarily targeting heavily O-glycosylated proteins such as the C1 esterase inhibitor (C1-INH), and mucins like MUC7 and glycoprotein (B1211001) 340. nih.govnih.govresearchgate.netpnas.org StcE is considered a mucinase that aids the bacterium in penetrating the protective mucus layer of the gut. nih.govpnas.org Its activity is dependent on the presence of O-glycans on the substrate, making it highly improbable that it would cleave a non-glycosylated tripeptide like H-D-Ile-Phe-Lys-pNA. researchgate.netpnas.org
Another significant protease from E. coli O157:H7 is the extracellular serine protease P (EspP). nih.govnih.gov While EspP is a known virulence factor that can cleave proteins such as pepsin, its specific cleavage motif and its activity on small synthetic peptides have not been extensively characterized. nih.govnih.gov
Although no data exists for E. coli O157:H7, studies on other E. coli strains provide some context. For instance, the outer membrane protease OmpP from a non-O157:H7 strain of E. coli has been shown to cleave substrates between pairs of basic amino acids, with a strong preference for arginine and lysine at the P1 and P1' positions. This suggests that some E. coli proteases do possess the ability to recognize and cleave lysine-containing sequences. However, without direct experimental evidence, it remains speculative whether any protease from the O157:H7 strain would exhibit activity towards H-D-Ile-Phe-Lys-pNA.
Below is a summary of the known substrate specificities of two major proteases from E. coli O157:H7:
| Protease | Class | Known Substrates | Specificity | Reference |
| StcE | Zinc Metalloprotease | C1 esterase inhibitor, MUC7, gp340 | Heavily O-glycosylated proteins | nih.gov, researchgate.net, nih.gov, pnas.org |
| EspP | Serine Protease | Pepsin | Not fully characterized for small peptides | nih.gov, nih.gov |
Enzyme Kinetics and Mechanistic Enzymology of H D Ile Phe Lys Pna Hydrolysis
Determination of Michaelis-Menten Kinetic Parameters
The interaction between an enzyme and its substrate, such as H-D-Ile-Phe-Lys-pNA, is often quantified using the Michaelis-Menten model. This model provides key parameters that describe the affinity of the substrate for the enzyme and the maximum rate at which the enzyme can catalyze the reaction.
Michaelis Constant (Kₘ) Values for Target Enzymes
The Michaelis constant (Kₘ) is a fundamental parameter representing the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ). A low Kₘ value signifies a high affinity of the enzyme for the substrate. H-D-Ile-Phe-Lys-pNA, also known as S-2589, has been identified as a highly specific substrate for plasmin. tandfonline.combachem.com For human plasmin, H-D-Ile-Phe-Lys-pNA exhibits a Kₘ of 0.02 mmol/L, indicating a very strong binding affinity. tandfonline.com Research has also determined a Kₘ value of 18.3 µM for the interaction of this substrate with rat plasmin. bachem.comhongtide.com The low Kₘ value highlights the substrate's effectiveness in probing the active site of plasmin. tandfonline.com
| Enzyme | Kₘ Value | Reference |
|---|---|---|
| Human Plasmin | 0.02 mmol/L | tandfonline.com |
| Rat Plasmin | 18.3 µM | bachem.comhongtide.com |
Turnover Rates (kcat) and Catalytic Efficiency (kcat/Kₘ)
The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. igem.wikireddit.com It is a measure of the enzyme's maximal catalytic activity. The ratio of kcat to Kₘ is known as the catalytic efficiency or specificity constant, and it provides a measure of how efficiently an enzyme converts a substrate into a product at low substrate concentrations. biorxiv.org
While H-D-Ile-Phe-Lys-pNA is noted for its high selectivity (low Kₘ) for plasmin, specific kcat values for its hydrolysis are not as prominently reported in the literature. tandfonline.com For context, another plasmin substrate, pyro-Glu-Phe-Lys-pNA (S-2403), is recognized for its high sensitivity, with a kcat of 75 s⁻¹. tandfonline.comdiapharma.com This suggests a trade-off where some substrates are designed for higher affinity (lower Kₘ), like H-D-Ile-Phe-Lys-pNA, while others are designed for higher turnover rates (higher kcat). tandfonline.com To date, no single substrate for plasmin has been found that demonstrates both a significantly better Kₘ and kcat than the widely used substrate H-D-Val-Leu-Lys-pNA (S-2251). tandfonline.com
Methodological Considerations for Kinetic Analysis
Accurate determination of kinetic parameters for H-D-Ile-Phe-Lys-pNA hydrolysis relies on precise and appropriate analytical methods.
Spectrophotometric Monitoring of p-Nitroaniline Release
The utility of H-D-Ile-Phe-Lys-pNA as a substrate lies in its C-terminal p-nitroaniline (pNA) group. When the amide bond between the lysine (B10760008) residue and the pNA moiety is cleaved by a protease, free pNA is released. This product is a chromophore, meaning it absorbs light at a specific wavelength. The rate of the enzymatic reaction can be continuously monitored by measuring the increase in absorbance at or near 405 nm. tandfonline.comcore.ac.uk This spectrophotometric method allows for real-time tracking of product formation, which is directly proportional to the enzyme's activity under initial rate conditions. tandfonline.com
Linearization Methods for Kinetic Data Analysis
To determine the kinetic constants Kₘ and Vₘₐₓ from the raw data of reaction velocity versus substrate concentration, the Michaelis-Menten equation is often transformed into a linear form. A common graphical method is the Lineweaver-Burk plot, which plots the reciprocal of the reaction velocity (1/v) against the reciprocal of the substrate concentration (1/[S]). core.ac.uk This double-reciprocal plot yields a straight line from which Kₘ and Vₘₐₓ can be calculated from the x-intercept and y-intercept, respectively. While useful, it's important to note that this method can sometimes be affected by unaccounted interferences or distortions in the data. More recent approaches may also employ non-linear regression analysis of the untransformed data for higher accuracy.
Analysis of Enzyme-Substrate Interactions
The specificity of H-D-Ile-Phe-Lys-pNA for certain proteases, particularly plasmin, is dictated by the precise fit of its amino acid sequence into the enzyme's active site. diapharma.com The interactions between the substrate's residues (designated P3, P2, P1) and the enzyme's corresponding binding pockets (S3, S2, S1) are crucial for recognition and catalysis. mdpi.com
For plasmin, there is a strong preference for a lysine residue at the P1 position, which fits into the S1 specificity pocket of the enzyme. tandfonline.comnih.gov The phenylalanine at the P2 position of H-D-Ile-Phe-Lys-pNA interacts with the S2 subsite, which often accommodates hydrophobic or aromatic amino acids. nih.gov The use of a D-amino acid, D-Isoleucine, at the N-terminal P3 position is a notable feature. This modification can enhance the substrate's solubility and stability and has been shown to contribute to an increased affinity between the substrate and plasmin. tandfonline.comnih.gov Studies on similar peptide inhibitors, such as D-Ile-Phe-Lys-CH2Cl, have further confirmed the importance of this specific sequence for targeting plasmin. These enzyme-substrate interactions, governed by the unique sequence of H-D-Ile-Phe-Lys-pNA, are what make it a highly selective tool for studying plasmin activity. mdpi.com
Active Site Binding Dynamics and Subsite Cooperativity
The binding of a substrate to the active site of a protease is a highly specific process governed by interactions between the substrate's amino acid residues (denoted P1, P2, P3, etc.) and the corresponding binding pockets (subsites S1, S2, S3, etc.) of the enzyme. The design of H-D-Ile-Phe-Lys-pNA leverages the known subsite preferences of plasmin to achieve high selectivity and affinity.
Plasmin, a trypsin-like serine protease, exhibits a strong preference for a basic amino acid residue, such as Lysine (Lys) or Arginine (Arg), at the P1 position, which binds to the primary specificity pocket, S1. nih.gov The peptide H-D-Ile-Phe-Lys-pNA fulfills this requirement with a Lysine residue at P1. Furthermore, the S2 subsite of plasmin accommodates extended hydrophobic and aromatic residues. nih.gov The P2 Phenylalanine (Phe) in the substrate sequence fits favorably into this S2 pocket. The P3 position, occupied by D-Isoleucine (Ile), also contributes to binding, as the S3 subsite prefers hydrophobic residues. nih.gov
A critical aspect of substrate recognition is subsite cooperativity , where the binding of a residue in one subsite influences the binding of adjacent residues in neighboring subsites. nih.govacs.orgembopress.org Studies on plasmin have demonstrated that cooperative interactions between the S1 and S2 subsites are particularly important for enhancing inhibitor and substrate specificity. nih.govnih.gov The binding of the positively charged Lys side chain in the S1 pocket can indiscriminately position a P2 aromatic group, like Phenylalanine, to bind effectively in the S2 pocket, showcasing a positive cooperative effect. nih.gov The sequence of H-D-Ile-Phe-Lys-pNA is thus an embodiment of rational design based on the principles of subsite cooperativity to create a highly specific substrate for plasmin.
| Subsite | Preferred Amino Acid Residues | Corresponding Residue in H-D-Ile-Phe-Lys-pNA |
|---|---|---|
| S1 | Lysine, Arginine (basic) | Lys |
| S2 | Tryptophan, Phenylalanine, Tyrosine (large hydrophobic/aromatic) | Phe |
| S3 | Tryptophan, Phenylalanine, Tyrosine, Leucine (hydrophobic/aromatic) | D-Ile |
| S2' | Isoleucine, Phenylalanine, Tyrosine (hydrophobic) | N/A (pNA moiety) |
Conformational Changes Induced by Substrate Binding
The binding of a substrate to a protease active site is rarely a simple lock-and-key event. Instead, it often involves an "induced-fit" mechanism, where the initial binding event triggers conformational changes in the enzyme's structure. researchgate.net These structural rearrangements can optimize the positioning of the substrate and the catalytic residues, facilitating the chemical reaction. nih.gov
While specific crystallographic studies detailing the precise conformational changes in plasmin upon binding H-D-Ile-Phe-Lys-pNA are not extensively documented, the principle is well-established for serine proteases. nih.govacs.org For the plasminogen system, significant conformational changes are known to occur. The binding of ligands to the kringle domains of the zymogen, plasminogen, induces a major structural transition from a closed, inactive conformation to a more open and activatable form. nih.govfrontiersin.org This demonstrates the inherent conformational flexibility of the enzyme. Molecular dynamics simulations show that enzymes are in constant motion, existing as an ensemble of conformers, and the binding of effectors or substrates can shift this equilibrium toward a catalytically competent state. nih.gov It is therefore understood that the binding of H-D-Ile-Phe-Lys-pNA into the active site of plasmin induces local conformational adjustments in the loops that form the binding cleft, which in turn aligns the catalytic triad (B1167595) for efficient hydrolysis. researchgate.net
Probing Catalytic Mechanisms with H-D-Ile-Phe-Lys-pNA
The primary utility of H-D-Ile-Phe-Lys-pNA is as a chromogenic substrate to investigate the catalytic mechanisms of proteases. The hydrolysis of the amide bond between the C-terminal lysine and the p-nitroaniline group releases p-nitroaniline, a yellow compound that can be quantified spectrophotometrically. tandfonline.com The rate of color development is directly proportional to the rate of the enzymatic reaction, allowing for precise determination of key kinetic parameters.
| Parameter | Reported Value | Reference |
|---|---|---|
| Km (Michaelis Constant) | 0.02 mM (or 20 µM) | nih.govtandfonline.com |
| IC50 (Half maximal inhibitory concentration) | 30 µM | nih.gov |
Note: The substrate itself can exhibit mild inhibitory action at certain concentrations.
Role of Catalytic Triad Residues
Serine proteases employ a conserved catalytic triad of amino acids—typically Aspartate, Histidine, and Serine—to perform peptide bond hydrolysis. mdpi.comdiapharma.com The process occurs via a two-step, double-displacement mechanism (acylation and deacylation).
Acylation: The Histidine residue, acting as a general base, abstracts a proton from the Serine's hydroxyl group. This activates the Serine oxygen for a nucleophilic attack on the carbonyl carbon of the substrate's scissile bond (the Lys-pNA bond in this case). This forms a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The intermediate then collapses, with the protonated Histidine acting as a general acid to donate a proton to the leaving group (p-nitroaniline), cleaving the amide bond. This results in the formation of an acyl-enzyme intermediate, where the remainder of the substrate is covalently bound to the Serine.
Deacylation: A water molecule enters the active site, and the process is reversed. Histidine acts as a base to activate the water molecule, which then hydrolyzes the acyl-enzyme intermediate, releasing the peptide product and regenerating the free enzyme.
The rate of p-nitroaniline release from H-D-Ile-Phe-Lys-pNA is a direct and quantifiable measure of the efficiency of this entire catalytic cycle, making it an excellent probe for studying the function of the catalytic triad. diapharma.com
Proton Transfer Mechanisms in Enzyme Catalysis
Proton transfer is fundamental to the catalytic mechanism of the serine protease triad, as described above. nih.gov The Histidine residue of the triad acts as a proton shuttle, first accepting a proton from Serine and then donating it to the leaving group. mdpi.com The precise dynamics of these proton transfers can be investigated using kinetic studies with substrates like H-D-Ile-Phe-Lys-pNA. By measuring the reaction rates under varying pH conditions, researchers can determine the pKa values of the critical catalytic residues. Furthermore, solvent isotope effect studies, where the reaction is run in heavy water (D₂O), can reveal whether proton transfer is part of the rate-determining step of the reaction. mdpi.com While specific proton inventory studies using H-D-Ile-Phe-Lys-pNA are not widely cited, it is listed among similar pNA substrates for plasmin that are used for such mechanistic investigations. nih.govmdpi.com
Allosteric Effects on Protease Activity
Allosteric regulation occurs when the binding of a molecule (an allosteric modulator) to a site on the enzyme distant from the active site causes a conformational change that alters the enzyme's catalytic activity. mdpi.comnih.gov Plasmin is known to be subject to allosteric modulation. For instance, heparin and certain antifibrinolytic amino acids can bind to allosteric sites on plasmin and either inhibit or activate its function. mdpi.comnih.gov
In this context, H-D-Ile-Phe-Lys-pNA serves as an essential reporter substrate. While it binds directly to the active site, its hydrolysis rate is used to measure the consequences of an allosteric event. By performing kinetic assays with H-D-Ile-Phe-Lys-pNA in the presence and absence of a potential allosteric modulator, researchers can determine the nature of the regulation. nih.gov A change in Vmax without a change in Km, for example, is characteristic of non-competitive inhibition, a hallmark of allosteric regulation. mdpi.com Therefore, H-D-Ile-Phe-Lys-pNA is a crucial tool for discovering and characterizing allosteric regulators of plasmin, even though it is not an allosteric modulator itself. nih.gov
Applications of H D Ile Phe Lys Pna in Advanced Biochemical Research
Utilization in Enzyme Activity Assays for Protease Characterization
H-D-Ile-Phe-Lys-pNA is extensively used as a chromogenic substrate in enzyme activity assays, particularly for the characterization of proteases. chemimpex.com The fundamental principle of these assays lies in the enzymatic cleavage of the peptide bond between the lysine (B10760008) (Lys) residue and the p-nitroaniline (pNA) moiety. This cleavage releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically at 405 nm. tandfonline.comnih.gov The rate of pNA release is directly proportional to the enzymatic activity. tandfonline.com
This peptide is a highly specific substrate for human plasmin, an essential enzyme in the fibrinolytic system responsible for degrading fibrin (B1330869) clots. tandfonline.comavantorsciences.com For rat plasmin, the Michaelis constant (Km), a measure of the substrate concentration at which the reaction rate is half of its maximum, has been determined to be 18.3 μM. avantorsciences.com This high specificity makes H-D-Ile-Phe-Lys-pNA an excellent tool for studying plasmin kinetics and for differentiating its activity from other proteases. nih.gov
Beyond plasmin, H-D-Ile-Phe-Lys-pNA is also cleaved by other proteases, such as transmembrane tryptase (TMT). avantorsciences.com In broader screening assays, it has been used to assess the amidolytic activity of various proteases, including those from microbial sources. For instance, in a study characterizing a protease fraction from Mycoleptodonoides aitchisonii, H-D-Ile-Phe-Lys-pNA was used alongside other chromogenic substrates to determine the enzyme's specificity. mdpi.com
| Enzyme | Substrate Specificity | Reference |
| Human Plasmin | High | tandfonline.comavantorsciences.com |
| Rat Plasmin | Km = 18.3 μM | avantorsciences.com |
| Transmembrane Tryptase (TMT) | Cleaved | avantorsciences.com |
Contributions to Understanding Protein-Protein Interactions
The study of protein-protein interactions (PPIs) is crucial for understanding most cellular processes. wikipedia.orgplos.org H-D-Ile-Phe-Lys-pNA contributes to this field indirectly by facilitating the characterization of proteases that are key players in these interactions. chemimpex.com Proteases often regulate PPIs by cleaving specific protein substrates, thereby activating or deactivating signaling pathways or dismantling protein complexes.
By providing a means to accurately measure the activity of proteases like plasmin, H-D-Ile-Phe-Lys-pNA helps researchers elucidate the regulatory roles of these enzymes in complex biological systems. mdpi.com Understanding the kinetics of a protease with a specific substrate like H-D-Ile-Phe-Lys-pNA can provide insights into its potential interactions with its natural protein substrates within the cell. tandfonline.com The specificity of a protease for a synthetic peptide can hint at the amino acid sequences it recognizes in its physiological protein partners.
Insights into Cellular Proteolytic Pathways and Functions
Cellular proteolytic pathways, involving a cascade of proteases, are fundamental to numerous physiological processes, including blood coagulation, fibrinolysis, and immune responses. mdpi.comnih.gov H-D-Ile-Phe-Lys-pNA is a valuable tool for dissecting these pathways. For example, its high specificity for plasmin allows for the precise measurement of fibrinolytic activity. tandfonline.comnih.gov
In studies of the blood coagulation cascade, various chromogenic substrates, including H-D-Ile-Phe-Lys-pNA, are used to measure the activity of different serine proteases. mdpi.com This allows researchers to study the kinetics and regulation of individual enzymes within the cascade and to understand how their activities are coordinated. Furthermore, this substrate has been employed in studies investigating the proteolytic activity in bacterial cells, such as E. coli O157:H7, to understand how cellular processes are affected by external agents. dovepress.com
Role in the Discovery and Evaluation of Protease Modulators
The development of protease inhibitors and activators is a significant area of pharmaceutical research. H-D-Ile-Phe-Lys-pNA plays a crucial role in the screening and evaluation of these modulators. In one study, H-D-Ile-Phe-Lys-pNA, itself a mild inhibitor of plasmin fibrinolytic activity, was used as a starting point for designing novel plasmin inhibitors. semanticscholar.org By modifying its structure, researchers were able to develop more potent inhibitors. semanticscholar.org
The principle of these assays is straightforward: the ability of a test compound to inhibit the cleavage of H-D-Ile-Phe-Lys-pNA by a target protease is measured. A decrease in the rate of pNA release indicates inhibitory activity. This high-throughput screening method allows for the rapid testing of large libraries of compounds to identify potential drug candidates. nih.gov
| Study Type | Application of H-D-Ile-Phe-Lys-pNA | Research Finding | Reference |
| Inhibitor Design | Starting scaffold for novel plasmin inhibitors | Modifications led to potent inhibitors. | semanticscholar.org |
| High-Throughput Screening | Substrate for measuring protease inhibition | Identification of compounds that reduce pNA release. | nih.gov |
Design and Optimization of Peptide-Based Probes
The specific amino acid sequence of H-D-Ile-Phe-Lys-pNA makes it a valuable component in the design and optimization of more complex peptide-based probes. chemimpex.com Peptides are increasingly being used as targeting ligands for imaging agents and therapeutics due to their high specificity and low molecular weight. nih.govrsc.org
The interaction between H-D-Ile-Phe-Lys-pNA and plasmin serves as a model system for understanding the principles of peptide-protein recognition. semanticscholar.org This knowledge can be applied to the rational design of peptide probes with improved affinity, selectivity, and stability. For example, by understanding which residues in the peptide are critical for binding to the protease's active site, researchers can make targeted modifications to enhance the probe's properties. This can involve substituting amino acids, cyclizing the peptide, or attaching imaging moieties like fluorophores or radioisotopes. nih.gov
Development of Novel Research Methodologies Employing H-D-Ile-Phe-Lys-pNA
The use of H-D-Ile-Phe-Lys-pNA has contributed to the development of novel research methodologies. Its application in chromogenic assays provides a simple, robust, and quantitative method for measuring protease activity, which can be adapted for various research contexts. tandfonline.comnih.gov These methodologies are not limited to basic research but also have potential applications in diagnostics. chemimpex.com
For instance, assays based on H-D-Ile-Phe-Lys-pNA can be developed to measure the levels of specific proteases or their inhibitors in biological samples, which may serve as biomarkers for certain diseases. The principles of these assays, involving a specific peptide substrate and a detectable cleavage product, can be extended to the development of new diagnostic tools and research methods for a wide range of enzymatic activities.
Derivative Design and Inhibitor Development Based on H D Ile Phe Lys Pna Structure
Structure-Activity Relationship Studies for Inhibitor Design
Structure-activity relationship (SAR) studies are crucial for understanding how different parts of a lead molecule, such as H-D-Ile-Phe-Lys-pNA, contribute to its biological activity. By modifying the peptide's structure at various positions—the N-terminal D-Ile-Phe domain (P3-P2 positions), the central Lys residue (P1 position), and the C-terminal p-nitroanilide (pNA) group—investigators have elucidated key determinants for plasmin inhibition. mdpi.comnih.gov
One area of focus has been the replacement of the C-terminal pNA group. Substituting the pNA moiety with more hydrophobic groups, such as p-benzoylanilide (BZA), was found to increase inhibitory potency against plasmin fibrinolysis by six- to nine-fold. nih.gov These analogs were also minimally hydrolyzed by plasmin, making them better inhibitors than the original substrate. nih.gov
Another strategy involved replacing the N-terminal D-Ile-Phe motif. For instance, introducing a tosyl (Tos) group in place of D-Ile-Phe to create Tos-Lys-pNA resulted in a compound that was not cleaved by plasmin but did inhibit its amidolytic and fibrinolytic activity. mdpi.comnih.gov Combining these modifications led to the design of Tos-Lys-BZA, which demonstrated improved plasmin inhibition compared to its precursors. nih.gov These studies demonstrate that both the N-terminal and C-terminal ends of the peptide scaffold are critical for interaction with the plasmin active site and can be modified to transition the molecule from a substrate to an inhibitor. mdpi.comnih.gov
| Compound | Modification from H-D-Ile-Phe-Lys-pNA | Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| H-D-Ile-Phe-Lys-pNA | Baseline | 180 μM (fibrinolysis) | mdpi.com |
| Tos-Lys-pNA | Replaced D-Ile-Phe with Tosyl group | 700 μM (amidolytic); 780 μM (fibrinolysis) | mdpi.comnih.gov |
| Tos-Lys-BZA | Replaced D-Ile-Phe with Tosyl group and pNA with BZA | 140 μM (amidolytic); 150 μM (fibrinolysis) | mdpi.comnih.gov |
Rational Design of Active Site-Directed Plasmin Inhibitors
The primary goal of modifying the H-D-Ile-Phe-Lys-pNA structure is to develop active site-directed plasmin inhibitors. Unlike lysine (B10760008) analogs such as tranexamic acid (TXA), which bind to the lysine-binding sites on plasminogen's kringle domains, active site-directed inhibitors block the enzyme's catalytic center directly. mdpi.comsemanticscholar.org This prevents not only fibrinolysis but also the breakdown of smaller substrates (amidolysis) and fibrinogenolysis. mdpi.comsemanticscholar.org
Using H-D-Ile-Phe-Lys-pNA as a template, researchers have developed several classes of active site-directed inhibitors. nih.gov One successful approach involved replacing the D-Ile-Phe domain with tranexamic acid (TXA) linked to a lysine analog, leading to compounds like H-TXA-Lys-ACA. mdpi.com Further optimization, guided by SAR, led to the development of H-TXA-Tyr(OPic)-NH-Octyl (also known as YO-2), a potent plasmin inhibitor with an IC50 of 0.53 μM. mdpi.com
Another rational design strategy involved converting the peptide into a covalent inhibitor. Based on the D-Ile-Phe-Lys sequence, a chloromethyl ketone inhibitor, D-Ile-Phe-Lys-CH2Cl, was synthesized. qut.edu.au This compound proved to be a potent inhibitor of plasmin with a high affinity (Ki of 570 nM), although it showed limited selectivity against other proteases like thrombin and trypsin. qut.edu.au A different approach replaced the scissile amide bond with a nitrile "warhead," a group that can covalently interact with the active site serine. This strategy, applied to the D-Ile-Phe-Lys-pNA template, yielded a selective plasmin inhibitor with a nearly fourfold improvement in potency (IC50 of 78 μM). nih.gov These examples highlight how the substrate's structure can be rationally engineered to create potent and targeted inhibitory mechanisms. nih.govqut.edu.au
Development of Modified Lysine Derivatives as Protease Modulators
The lysine residue at the P1 position of H-D-Ile-Phe-Lys-pNA is a primary recognition site for plasmin. tandfonline.com Consequently, modifications to this residue are a key focus in developing protease modulators. Research has shown that the L-isomer of lysine is optimal for the central part of the inhibitor; replacing it with D-Lys or ornithine was found to abolish plasmin inhibition. nih.gov
However, the entire lysine residue can be replaced by other amino acids to alter specificity and potency. In the development pathway from H-TXA-Lys-ACA, the lysine moiety was substituted with various residues, including phenylalanine (Phe) and tyrosine (Tyr). mdpi.com The resulting compound, H-TXA-Phe-ACA, showed plasmin inhibition comparable to the lysine-containing parent compound, indicating that the basic side chain of lysine is not strictly essential when other favorable interactions are present. mdpi.com Further enhancement was seen with the introduction of an additional phenyl ring, as in H-TXA-Tyr(2-BrZ)-ACA, which was a more potent plasmin inhibitor. mdpi.com This demonstrates that while the P1 lysine is a natural anchor for plasmin, derivatives with modified or substituted P1 residues can be developed into effective protease modulators by optimizing interactions with other subsites of the enzyme's active site. mdpi.com
| Compound | P1 Residue Modification | Inhibitory Activity (IC50 vs S-2251) | Source |
|---|---|---|---|
| H-TXA-Lys-ACA | Lysine | 36 μM | mdpi.com |
| H-TXA-Phe-ACA | Phenylalanine (replaces Lysine) | 36 μM | mdpi.com |
| H-TXA-Tyr(2-BrZ)-ACA | Tyrosine derivative (replaces Lysine) | 0.23 μM | mdpi.com |
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name or Description |
|---|---|
| H-D-Ile-Phe-Lys-pNA | H-D-Isoleucyl-L-Phenylalanyl-L-Lysine-p-nitroanilide |
| BZA | p-Benzoylanilide |
| Tos-Lys-pNA | Tosyl-L-Lysine-p-nitroanilide |
| Tos-Lys-BZA | Tosyl-L-Lysine-p-benzoylanilide |
| TXA | Tranexamic Acid |
| H-TXA-Lys-ACA | H-Tranexamic acid-L-Lysine-ε-aminocaproic acid |
| YO-2 | H-TXA-Tyr(OPic)-NH-Octyl |
| D-Ile-Phe-Lys-CH2Cl | D-Isoleucyl-L-Phenylalanyl-L-Lysine chloromethyl ketone |
| H-TXA-Phe-ACA | H-Tranexamic acid-L-Phenylalanine-ε-aminocaproic acid |
| H-TXA-Tyr(2-BrZ)-ACA | H-Tranexamic acid-L-Tyrosine(2-bromobenzyloxycarbonyl)-ε-aminocaproic acid |
| S-2251 | H-D-Valyl-L-Leucyl-L-Lysine-p-nitroanilide |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of H-D-Ile-Phe-Lys-Pna?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 280 nm for peptide bonds or 405 nm for para-nitroanilide groups) is standard for assessing purity . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming molecular weight and structural conformation. For reproducible results, ensure protocols align with NIH preclinical reporting guidelines, including detailed solvent systems (e.g., acetonitrile/water gradients) and column specifications (C18 reverse-phase) .
Q. How can researchers optimize synthetic protocols for H-D-Ile-Phe-Lys-Pna to minimize side products?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is widely employed. Key optimizations include:
- Coupling efficiency: Use double couplings for sterically hindered residues (e.g., D-Ile).
- Deprotection: Monitor piperidine treatment duration to prevent aspartimide formation.
- Cleavage: Adjust trifluoroacetic acid (TFA) cocktails (e.g., with scavengers like triisopropylsilane) to minimize side-chain modifications. Purification via preparative HPLC with a water-acetonitrile-TFA mobile phase is recommended .
Q. What validation steps are essential when using H-D-Ile-Phe-Lys-Pna as a substrate in enzymatic assays?
- Methodological Answer : Validate substrate specificity by testing against non-target proteases (e.g., trypsin vs. chymotrypsin). Perform kinetic assays under varied pH and temperature conditions to confirm activity. Include negative controls (e.g., enzyme-free reactions) and use spectrophotometric monitoring of para-nitroaniline (pNA) release at 405 nm. Data should be normalized to substrate autolysis rates .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported inhibitory constants (Ki) for H-D-Ile-Phe-Lys-Pna across different enzyme isoforms?
- Methodological Answer :
- Experimental Design : Use isothermal titration calorimetry (ITC) to measure binding affinities directly, avoiding assumptions inherent in kinetic assays.
- Data Analysis : Apply global fitting to datasets from multiple enzyme concentrations, ensuring alignment with the Morrison equation for tight-binding inhibitors.
- Contradiction Mitigation : Replicate studies under identical buffer conditions (e.g., ionic strength, cofactors) and validate enzyme purity via SDS-PAGE .
Q. What statistical approaches are suitable for analyzing dose-response data in studies using H-D-Ile-Phe-Lys-Pna as a competitive inhibitor?
- Methodological Answer :
- Model Selection : Use nonlinear regression (e.g., GraphPad Prism) to fit data to a four-parameter logistic model.
- Error Handling : Report 95% confidence intervals for IC50 values and use ANOVA with post-hoc tests (e.g., Tukey) for cross-group comparisons.
- Validation : Assess residuals for heteroscedasticity; apply log transformation if variance is non-uniform .
Q. How can researchers integrate structural data (e.g., X-ray crystallography) with kinetic studies to elucidate the binding mechanism of H-D-Ile-Phe-Lys-Pna?
- Methodological Answer :
- Data Collection : Co-crystallize the enzyme-substrate complex and solve structures at ≤2.0 Å resolution. Pair with stopped-flow kinetics to measure pre-steady-state rates.
- Analysis : Map crystallographic B-factors to identify flexible regions affecting substrate docking. Correlate with molecular dynamics simulations to validate transition-state stabilization.
- Integration : Use software like PyMOL and CCP4 for structure-function alignment, ensuring kinetic data (kcat/Km) corroborate structural insights .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
